3-(3-Fluorophenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
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Description
3-(3-Fluorophenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FPTA and is a member of the triazole family of compounds.
Scientific Research Applications
Synthesis and Antimicrobial Activities
- Synthesis and Antimicrobial Activity Evaluation : Research has shown the synthesis and evaluation of antimicrobial activities of compounds related to 3-(3-Fluorophenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine. Compounds demonstrated significant antimicrobial activity, indicating potential in developing antibacterial drugs (Hu et al., 2005).
Anticancer Potential
- Anticancer Evaluation of Derivatives : A series of derivatives, including 1,3,4-oxadiazoles and 1,2,4-triazoles, showed promising in vitro anticancer activity against various human cancer cell lines. This highlights the potential of these compounds, including those structurally related to this compound, in cancer treatment (Abdo & Kamel, 2015).
Heterocyclic Chemistry Applications
- Development of Heterocyclic Compounds : The research into heterocyclic compounds, including those related to the chemical structure of interest, is ongoing. These compounds have a wide range of applications, including in the development of new pharmaceuticals and materials (El‐Sayed et al., 2008).
Pharmaceutical Development
- Pharmaceutical Applications : The structural framework of this compound and its derivatives is being explored for the development of new pharmaceutical agents, particularly in the field of antimicrobials and anticancer drugs (Vinayak et al., 2017).
properties
IUPAC Name |
3-(3-fluorophenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN7O/c16-10-2-1-3-11(8-10)23-13(17)12(20-22-23)15-19-14(21-24-15)9-4-6-18-7-5-9/h1-8H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUBNEXFLUNMRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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